
4-Methyl-4-(methylsulfanylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the one-pot, five-component synthesis of highly functionalized piperidine derivatives is catalyzed by silica sulfuric acid, which is an efficient and reusable heterogeneous catalyst . Another method involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor for substituted divinyl ketones in the heterocyclization reaction with amines . These methods provide a pathway to synthesize a wide range of piperidine derivatives, potentially including the target compound "4-Methyl-4-(methylsulfanylmethyl)piperidine."
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often determined using crystallography. For example, the crystal structures of two piperidine derivatives were determined, revealing that the cyclohexyl and piperidine rings adopt chair conformations . Although the target compound is not directly mentioned, this information provides insight into the possible conformational preferences of piperidine derivatives, which could be extrapolated to "this compound."
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents. The papers provided do not directly discuss the properties of "this compound," but they do provide information on related compounds. For example, the bioavailability and brain penetration of certain piperidine derivatives were improved by specific N-substitutions . Additionally, the affinity and selectivity of halogenated piperidine derivatives for σ receptors were determined using in vitro binding assays . These studies suggest that the physical and chemical properties of piperidine derivatives can be fine-tuned for specific biological targets.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology
4-Methyl-4-(methylsulfanylmethyl)piperidine is a chemical structure that is part of broader classes of compounds with significant pharmacological implications. For instance, the 4-anilidopiperidine class, which includes compounds structurally related to fentanyl and its derivatives, has been extensively studied for their unique biological activities. Ohmefentanyl, a member of this class, is known for its distinct pharmacological profile and has served as a molecular probe in investigating receptor-mediated phenomena, particularly opioid receptors (Brine et al., 1997). Additionally, the chemical exploration of arylcycloalkylamines, like phenyl piperidines, has revealed their significance in binding affinity and selectivity at D2-like receptors, pivotal in the development of several antipsychotic agents (Sikazwe et al., 2009).
Biopolymer Modification and Therapeutic Applications
The chemical modification of biopolymers like xylan, to which this compound-related compounds could potentially contribute, leads to the creation of biopolymer ethers and esters with specific, desirable properties. These modified biopolymers have broad application potential, including drug delivery systems and as additives in various industries due to their antimicrobial properties (Petzold-Welcke et al., 2014).
N-Heterocycle Synthesis
The compound's relevance extends to the field of stereoselective synthesis. Chiral sulfinamides, for instance, are critical in the stereoselective synthesis of amines and their derivatives. The wide application of these compounds in synthesizing structurally diverse N-heterocycles, which are core structures in many natural products and therapeutically significant compounds, underscores the potential utility of this compound in this area (Philip et al., 2020).
Piperidine Alkaloids and Drug Development
The piperidine structural motif, which this compound belongs to, is crucial in medicinal chemistry. Piperidine alkaloids, for instance, are integral components of many medicinal plants and have a wide range of therapeutic applications. The diverse clinical applications of these compounds, coupled with their presence in various plants, highlight the importance of the piperidine nucleus in drug discovery and development (Singh et al., 2021).
Safety and Hazards
The safety information for “4-Methyl-4-(methylsulfanylmethyl)piperidine” indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions of “4-Methyl-4-(methylsulfanylmethyl)piperidine” could be in the field of drug discovery, given the importance of piperidine nucleus .
Mecanismo De Acción
Target of action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4-Methyl-4-(methylsulfanylmethyl)piperidine” would depend on its precise chemical structure and properties.
Mode of action
The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with . Some piperidine derivatives are known to inhibit or activate their targets, leading to a variety of biological effects.
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives are known to affect pathways related to inflammation, pain perception, and neurotransmission.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely, depending on their specific chemical structure . Some piperidine derivatives are known to have good oral bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific targets and mode of action . Some piperidine derivatives are known to have anti-inflammatory, analgesic, and antipsychotic effects .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and ability to reach its target.
Propiedades
IUPAC Name |
4-methyl-4-(methylsulfanylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZMNUFMKRFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
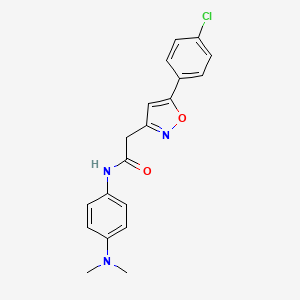
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
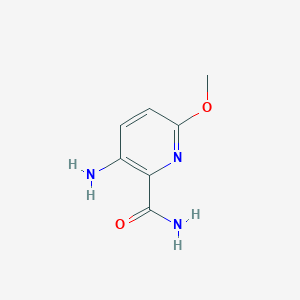
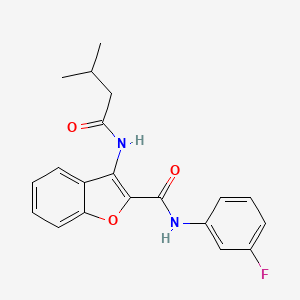
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
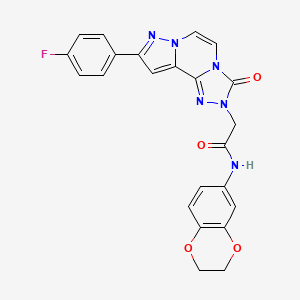


![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
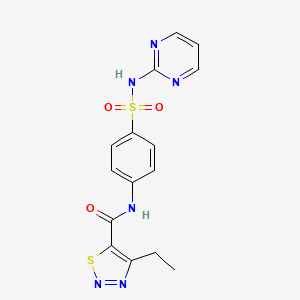
![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)